2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid

Description

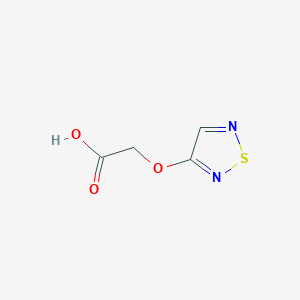

2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid is a heterocyclic compound featuring a 1,2,5-thiadiazole core linked via an ether bond to an acetic acid group. The 1,2,5-thiadiazole ring, a five-membered aromatic system containing two nitrogen atoms and one sulfur atom, confers unique electronic and steric properties.

Properties

Molecular Formula |

C4H4N2O3S |

|---|---|

Molecular Weight |

160.15 g/mol |

IUPAC Name |

2-(1,2,5-thiadiazol-3-yloxy)acetic acid |

InChI |

InChI=1S/C4H4N2O3S/c7-4(8)2-9-3-1-5-10-6-3/h1H,2H2,(H,7,8) |

InChI Key |

MACRSETWQLERJT-UHFFFAOYSA-N |

Canonical SMILES |

C1=NSN=C1OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid typically involves the reaction of 1,2,5-thiadiazole-3-ol with chloroacetic acid under basic conditions. The reaction proceeds as follows:

Starting Materials: 1,2,5-thiadiazole-3-ol and chloroacetic acid.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Procedure: The 1,2,5-thiadiazole-3-ol is dissolved in a suitable solvent, and chloroacetic acid is added slowly while maintaining the reaction mixture at a controlled temperature. The base is then added to facilitate the formation of the desired product.

Purification: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

Continuous Stirring: Ensuring continuous stirring and temperature control to maintain reaction efficiency.

Automated Systems: Employing automated systems for the addition of reactants and monitoring of reaction parameters.

Purification and Quality Control: Implementing purification steps such as crystallization and chromatography, followed by rigorous quality control to ensure product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid undergoes various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction of the thiadiazole ring can lead to the formation of dihydrothiadiazoles.

Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of esters or amides.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Nucleophiles such as alcohols or amines are used in the presence of catalysts like sulfuric acid or hydrochloric acid.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Dihydrothiadiazoles.

Substitution Products: Esters and amides of this compound.

Scientific Research Applications

2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique electronic properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in metabolic pathways and cellular signaling.

Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and microbial growth.

Effects: The compound exerts its effects by inhibiting or activating specific enzymes, leading to altered cellular functions and therapeutic outcomes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include derivatives with substituents on the thiadiazole ring or variations in the side chain. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Functional Group Impact: The acetic acid group in the target compound contrasts with Timolol’s propan-2-ol chain, leading to divergent biological activities (e.g., beta-blockade vs.

Hazard and Handling

- The morpholine-substituted acetic acid is classified as an irritant (Xi) , whereas hazards for the target compound remain uncharacterized. Timolol’s safety profile is well-documented due to its clinical use.

Biological Activity

2-((1,2,5-Thiadiazol-3-yl)oxy)acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 160.15 g/mol. The compound features a thiadiazole ring attached to an acetic acid moiety, which contributes to its solubility and reactivity. The presence of the thiadiazole ring is crucial for its biological activity as it interacts with various molecular targets involved in metabolic pathways.

Research indicates that this compound interacts with specific enzymes and receptors, modulating pathways related to oxidative stress and inflammation . These interactions suggest potential therapeutic benefits in conditions associated with these processes.

Key Mechanisms:

- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways.

- Cellular Signaling Modulation: It influences cellular functions by interacting with receptors that play roles in inflammation and oxidative stress responses.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antioxidant | Reduces oxidative stress by scavenging free radicals. |

| Anti-inflammatory | Modulates inflammatory pathways, potentially reducing inflammation-related damage. |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. |

Case Studies and Research Findings

-

Antioxidant Activity:

A study demonstrated that this compound effectively scavenged free radicals in vitro, leading to a significant reduction in oxidative stress markers in treated cells. This suggests its potential use as an antioxidant agent in therapeutic applications . -

Anti-inflammatory Effects:

In a controlled experiment on murine models, the compound showed a marked decrease in pro-inflammatory cytokines when administered prior to an inflammatory stimulus. This highlights its potential for treating inflammatory diseases . -

Anticancer Properties:

Preliminary investigations into the anticancer effects of this compound revealed that it induced apoptosis in several cancer cell lines. For instance, it demonstrated significant cytotoxicity against human colorectal cancer cells (HT-29), with IC50 values comparable to established chemotherapeutic agents .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.